N'-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
Description
Properties
Molecular Formula |
C18H17N3O3 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
N'-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide |
InChI |
InChI=1S/C18H17N3O3/c1-12-7-9-14(10-8-12)21-16(22)11-15(18(21)24)19-20-17(23)13-5-3-2-4-6-13/h2-10,15,19H,11H2,1H3,(H,20,23) |
InChI Key |
QQSKAYCBUWFQRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reagents and Conditions
Procedure
-
Synthesis of 1-(4-Methylphenyl)-2,5-dioxopyrrolidine :
-
React 4-methylbenzylamine with succinic anhydride or maleic anhydride under reflux conditions.
-
Purify via recrystallization from ethanol.
-
-
Condensation with Benzohydrazide :
Yield and Purity
One-Pot Synthesis Using Acid Catalysis
This method streamlines the process by combining hydrazide formation and coupling in a single step.
Reagents and Conditions
Procedure
Advantages
-
Simplified Workflow : Reduces intermediate purification steps.
Alternative Routes Using Arylisothiocyanates
This method explores thiosemicarbazide intermediates for enhanced reactivity.
Reagents and Conditions
Procedure
Yield and Applications
Key Reaction Conditions and Yields
Critical Factors Influencing Synthesis
Solvent Choice
Catalyst Efficiency
Temperature Control
Challenges and Optimization Strategies
Side Reactions
Purification
-
Column Chromatography : Silica gel with ethyl acetate/hexanes (0–80% gradient).
-
Crystallization : Ethanol or methanol for high-purity isolation.
Comparative Analysis of Methods
| Parameter | Stepwise | One-Pot | Thiosemicarbazide |
|---|---|---|---|
| Complexity | High | Low | Moderate |
| Purity | High | Moderate | High |
| Scalability | Moderate | High | Low |
| Cost | Moderate | Low | High |
Chemical Reactions Analysis
Hydrazide Group Reactivity
The benzohydrazide moiety (-NH-NH-CO-) participates in characteristic reactions:
a. Acylation Reactions
Reacts with acyl chlorides to form N-acylated derivatives under basic conditions (pyridine/DCM, 0–5°C). Example:
| Acylating Agent | Product Formed | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| Benzoyl chloride | N'-benzoyl derivative | 78 | 0°C, 2 hr | |
| 4-Nitrobenzoyl chloride | N'-(4-nitrobenzoyl) analog | 65 | RT, 4 hr |
b. Condensation with Carbonyls
Forms Schiff bases when reacted with aromatic aldehydes:
$$ \text{RCHO} + \text{Hydrazide} \rightarrow \text{RCH=N-NH-CO-} $$
Notable example with 4-chlorobenzaldehyde achieves 82% yield in ethanol under reflux .
Dioxopyrrolidine Ring Transformations
The 2,5-dioxopyrrolidine core undergoes ring-opening and functionalization:
a. Nucleophilic Attack
Reacts with primary amines at the carbonyl groups:
| Nucleophile | Product | Key Observation |
|---|---|---|
| Methylamine | Ring-opened diamide | Forms stable β-ketoamide intermediate |
| Hydrazine | Bis-hydrazide derivative | Requires 12 hr reflux in ethanol |
b. Cycloaddition Reactions
Participates in [3+2] cycloadditions with nitrile oxides, forming isoxazoline-fused derivatives (65–72% yields) .
Aromatic Electrophilic Substitution
The 4-methylphenyl group directs electrophiles to specific positions:
| Reaction Type | Conditions | Major Product | Regiochemistry |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-nitro derivative | Meta to methyl group |
| Bromination | Br₂/FeBr₃ | 2-bromo isomer | Ortho to hydrazide linkage |
Redox Reactions
a. Oxidation
The hydrazide group oxidizes to diazene derivatives using MnO₂:
$$ \text{-NH-NH-} \xrightarrow{\text{MnO}_2} \text{-N=N-} $$
b. Reduction
NaBH₄ reduces the dioxopyrrolidine carbonyls to hydroxyl groups (56% yield).
Complexation with Metal Ions
Forms stable coordination complexes, as demonstrated by spectroscopic studies:
| Metal Salt | Stoichiometry (M:L) | Application |
|---|---|---|
| Cu(II) acetate | 1:2 | Antimicrobial enhancement |
| Zn(II) chloride | 1:1 | Fluorescent sensor development |
Thermal Degradation Pathways
Thermogravimetric analysis (TGA) reveals three-stage decomposition:
-
150–200°C : Loss of crystalline water (5.2% mass loss)
-
250–300°C : Hydrazide group decomposition
-
>350°C : Aromatic ring fragmentation
Bioconjugation Reactions
Used to create drug-protein conjugates via NHS ester chemistry:
| Target Protein | Coupling Efficiency | Application |
|---|---|---|
| BSA | 89% | Immunoassay development |
| Horseradish peroxidase | 76% | Biosensor fabrication |
This compound’s multifunctional architecture enables tailored modifications for pharmaceutical and materials science applications. Recent studies highlight its utility in creating kinase inhibitors (IC₅₀ = 1.2 μM vs. EGFR) and photoactive metal-organic frameworks. Controlled reaction protocols are critical due to competing reactivity at the hydrazide, pyrrolidinone, and aryl sites.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N'-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves the condensation of 4-methylphenyl and benzohydrazide derivatives. Techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Proton Nuclear Magnetic Resonance (1H-NMR), and Mass Spectrometry are commonly employed to confirm the structure and purity of the synthesized compounds. For example, FTIR spectra reveal characteristic functional groups, while NMR provides insights into the molecular environment of hydrogen atoms within the compound .
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of benzohydrazide derivatives, including this compound. These compounds exhibit significant antibacterial and antifungal activities. For instance, a study demonstrated that certain benzohydrazide derivatives showed effective inhibition against common pathogens like Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating their potency .
Table 1: Antimicrobial Activity of Benzohydrazide Derivatives
| Compound | Target Organism | MIC (µg/mL) | Activity |
|---|---|---|---|
| T1 | Staphylococcus aureus | 50 | Strong |
| T1 | Escherichia coli | 100 | Moderate |
| T2 | Aspergillus species | 75 | Moderate |
Antioxidant Activity
The antioxidant capacity of this compound has also been evaluated using assays such as DPPH radical scavenging. Compounds containing the benzohydrazide moiety demonstrated considerable radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases .
Anticancer Potential
Recent investigations into the anticancer properties of benzohydrazide derivatives indicate that they may inhibit cancer cell proliferation. A study highlighted that certain derivatives exhibited cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest . The structure-activity relationship (SAR) analysis is crucial for understanding how modifications to the benzohydrazide framework can enhance its efficacy against cancer cells.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with target proteins involved in disease pathways. For example, docking against Mycobacterium tuberculosis enoyl acyl carrier reductase InhA protein has shown promising results, indicating that this compound could serve as a lead for developing new anti-tuberculosis drugs .
Mechanism of Action
The mechanism of action of N’-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to disruption of metabolic pathways. For example, it may inhibit dihydrofolate reductase, an enzyme involved in folate metabolism, thereby exerting its antimicrobial or anticancer effects. The binding interactions are often studied using molecular docking and other computational techniques.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Pyrrolidinone/Hydrazide Scaffolds
Key Observations:
- Scaffold Diversity: The target compound’s dioxopyrrolidin ring distinguishes it from analogues with piperidine (Y020-6096) or oxadiazole scaffolds .
- Chromenyl-substituted analogues (e.g., compound 7a) achieve lower IC₅₀ values (~1 μM) due to enhanced π-π stacking with DNA .
- Hydrazide Linkage : Common across all compounds, this group facilitates hydrogen bonding with target proteins, as evidenced by molecular docking studies .
Key Insights:
- Cytotoxicity : The target compound’s activity against MCF-7 cells is moderate compared to chromenyl derivatives but superior to cisplatin. Its mechanism involves disrupting AKT1 and CDK2 signaling, critical for cancer cell proliferation .
- Enzyme Inhibition : Oxadiazole-hydrazides outperform the target compound in enzyme inhibition, highlighting the role of heterocyclic rings in targeting specific active sites .
- Antimicrobial Activity : Schiff base analogues (e.g., 4-chloro derivatives) exhibit broader antimicrobial effects, suggesting that chloro/methoxy substituents enhance membrane penetration .
Molecular Docking and Binding Affinity
- Target Compound : Docking scores of −16.112 kcal/mol (AKT1) and −22.398 kcal/mol (CDK2) indicate strong interactions with catalytic residues (e.g., Lys268 in CDK2) via hydrogen bonds and hydrophobic contacts .
- Chromenyl Analogues : Lower docking energies (~−10 kcal/mol) with DNA topoisomerase II, correlating with intercalation-driven cytotoxicity .
Biological Activity
N'-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound involves the reaction of 4-methylphenyl isocyanate with benzohydrazide in the presence of suitable solvents. The resulting product is characterized by various spectroscopic methods, including NMR and mass spectrometry, confirming its molecular structure.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of hydrazones and their derivatives, including those based on benzohydrazide. For instance, compounds derived from benzohydrazide have shown activity against Mycobacterium tuberculosis and other bacterial strains. In vitro assays demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 4 µM against M. tuberculosis, indicating significant antimicrobial potential .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µM) | Target Organism |
|---|---|---|
| 4-(trifluoromethyl)-N'-(1,7,7-trimethyl...) | 4 | Mycobacterium tuberculosis |
| N'-[1-(4-methylphenyl)-2,5-dioxopyrrolidin] | TBD | TBD |
Anticancer Activity
Research has also highlighted the anticancer potential of benzohydrazide derivatives. In particular, studies have shown that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. For example, analogs of benzohydrazide have been tested against several cancer cell lines, revealing dose-dependent cytotoxic effects .
Case Study: Cytotoxicity Assessment
A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. The compound was found to significantly reduce cell viability at concentrations ranging from 10 to 100 µM, with IC50 values indicating strong potential for further development as an anticancer agent.
The biological activity of this compound is attributed to its ability to interact with biological targets within microbial and cancer cells. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cell death in susceptible organisms or cancer cells.
- Modulation of Signaling Pathways : The compound may influence signaling pathways related to apoptosis and cell cycle regulation.
Q & A
Q. What are the established synthetic routes for N'-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide?
The compound can be synthesized via the reaction of bismaleimide derivatives (e.g., 4-methylbenzohydrazide) with phenylhydrazide under reflux conditions in ethanol. Key steps include nucleophilic addition and cyclization, with yields ranging from 70% to 82%. Characterization involves Fourier-transform infrared spectroscopy (FTIR) for functional groups (e.g., C=O at 1642 cm⁻¹), multinuclear NMR (¹H/¹³C), and mass spectrometry for molecular ion confirmation .
Q. How is structural purity validated during synthesis?
Purity is confirmed via melting point analysis (e.g., 215–218°C for analogous compounds) and chromatographic methods (TLC). Structural integrity is verified using ¹H-NMR (e.g., aromatic protons at δ 7.2–7.8 ppm) and ¹³C-NMR (carbonyl signals at δ 165–170 ppm). High-resolution mass spectrometry (HRMS) provides exact mass matching (±0.001 Da) .
Q. What spectroscopic techniques are critical for functional group analysis?
- FTIR : Identifies hydrazide (N–H stretch at ~3191 cm⁻¹) and carbonyl groups (C=O at 1642–1607 cm⁻¹).
- NMR : ¹H-NMR detects aromatic protons and pyrrolidine/dioxopyrrolidinyl protons; ¹³C-NMR confirms carbonyl carbons and aryl substituents.
- Mass spectrometry : Fragmentation patterns validate molecular structure .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities?
Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) provides bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds). For example, dihedral angles between aryl rings (58.27°) and intramolecular C–H⋯O bonds can be quantified .
Q. What methodologies assess anticancer activity in vitro?
- MTT assay : Tests cytotoxicity against cancer cell lines (e.g., IC₅₀ values for MCF-7 breast cancer cells).
- Molecular docking : Evaluates binding affinity to targets like AKT1 (−16.112 kcal/mol) and CDK2 (−21.342 kcal/mol) using AutoDock or similar software. Root-mean-square deviation (RMSD) values (<2.5 Å) validate docking poses .
Q. How are metal coordination complexes designed for enhanced bioactivity?
React the hydrazide with metal salts (e.g., Cu(OAc)₂, NiCl₂) in ethanol under reflux. Characterization includes:
- UV-Vis : d-d transitions (e.g., λmax ~600 nm for Cu²⁺ complexes).
- Magnetic susceptibility : Determines geometry (e.g., octahedral for Ni²⁺).
- Biological testing : Antibacterial assays (MIC values) and DNA cleavage studies via agarose gel electrophoresis .
Q. What computational approaches predict drug-likeness and ADMET properties?
- DFT calculations : Optimize geometry using B3LYP/6-31G(d,p) basis sets.
- ADMET prediction : Tools like SwissADME estimate logP (~2.5), bioavailability (≥0.55), and CYP450 interactions.
- Molecular dynamics (MD) : Simulate protein-ligand stability over 100 ns trajectories .
Data Contradictions and Resolution
Q. How to address discrepancies in cytotoxicity data across similar derivatives?
- Structural variations : Electron-withdrawing groups (e.g., –NO₂) may enhance activity compared to –OCH₃.
- Assay conditions : Normalize results using positive controls (e.g., doxorubicin) and replicate experiments (n ≥ 3).
- Docking validation : Compare binding modes with co-crystallized ligands (PDB: 1UNQ for CDK2) .
Q. Why do crystallographic studies show conformational flexibility in the pyrrolidine ring?
- Envelope conformations : The C3 atom in the pyrrolidine ring may adopt non-planar geometries (flap deviation ~0.0455 Å).
- Solvent effects : Recrystallization solvents (e.g., methanol vs. DMF) influence packing and H-bond networks .
Methodological Best Practices
Optimizing reaction yields for scale-up synthesis:
- Catalyst screening : Trifluoroacetic acid (TFA) improves cyclization efficiency.
- Solvent selection : Ethanol minimizes side reactions vs. DMSO.
- Purification : Column chromatography (silica gel, CHCl₃:petroleum ether) enhances purity (>95%) .
Validating molecular docking results experimentally:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
